1-Chloro-4-(4-methoxyphenoxy)benzene
Description
This compound is notable for its crystalline forms, which have been patented for pharmaceutical applications, particularly in the synthesis of glucopyranosyl derivatives for diabetes treatment . Its structure combines electron-donating (methoxy) and electron-withdrawing (chloro) groups, influencing its reactivity and physical properties.
Properties
CAS No. |
40843-46-7 |
|---|---|
Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
1-chloro-4-(4-methoxyphenoxy)benzene |
InChI |
InChI=1S/C13H11ClO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3 |
InChI Key |
LDSWCHHBUKZOCS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 1-chloro-4-(4-methoxyphenoxy)benzene but differ in substituents, leading to distinct chemical behaviors:
Physical and Spectroscopic Properties
- NMR Data: 1-Chloro-4-(2-fluoropropyl)benzene: ¹⁹F NMR δ -180 ppm (CF₂), ¹³C NMR δ 115 ppm (C-F) . 1-Chloro-4-(trifluoromethyl)benzene: Distinct ¹³C shifts due to strong electron-withdrawing effects .
- Crystallinity: The methoxyphenoxy compound’s crystalline form is stabilized by hydrogen bonding and π-π interactions, critical for its pharmaceutical use . Analogues like 1-chloro-4-(trichloromethyl)benzene exhibit lower symmetry, reducing crystallinity .
Key Differentiators of this compound
- Electronic Effects : The juxtaposition of methoxy (electron-donating) and chloro (electron-withdrawing) groups creates a unique electronic profile, enhancing stability and reactivity in pharmaceutical contexts.
- Synthetic Complexity : Its synthesis is more finicky compared to nitro or alkyl-substituted analogues, requiring optimization of bases and solvents .
- Biological Relevance : Only this compound has documented therapeutic applications, underscoring its niche in medicinal chemistry .
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